molecular formula C9H11BrN2O2 B11728237 Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

Cat. No.: B11728237
M. Wt: 259.10 g/mol
InChI Key: CMIFXOIEPYQKMY-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by esterification and amination reactions. One common method starts with the bromination of 2-amino-3-methylpyridine to form 2-amino-5-bromo-3-methylpyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and other functionalized molecules.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is unique due to the presence of both the ethylamino and carboxylate groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C9H11BrN2O2/c1-3-11-8-7(9(13)14-2)4-6(10)5-12-8/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

CMIFXOIEPYQKMY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=N1)Br)C(=O)OC

Origin of Product

United States

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